molecular formula C15H31NO7P2 B132686 Farnesyl Pyrophosphate Triammonium Salt CAS No. 116057-57-9

Farnesyl Pyrophosphate Triammonium Salt

Cat. No.: B132686
CAS No.: 116057-57-9
M. Wt: 399.36 g/mol
InChI Key: CPYJTMLHKIWGDF-NDHHSALASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Farnesyl Pyrophosphate Triammonium Salt, also known as Farnesyl pyrophosphate ammonium salt, is a compound with the molecular formula C15H37N3O7P2 and a molecular weight of 433.42 g/mol. This compound is significant in various scientific fields due to its unique chemical structure and properties.

Mechanism of Action

Target of Action

Farnesyl Pyrophosphate (FPP), also known as Farnesyl Pyrophosphate Triammonium Salt or Triazanium, primarily targets the P2Y12 receptors and acts as an antagonist . It has also been identified as an endogenous PPARγ agonist . These targets play a crucial role in platelet aggregation and adipocyte function regulation .

Mode of Action

FPP interacts with its targets by attenuating platelet aggregation and regulating adipocyte function . It serves as a donor in post-translational isoprenylation of proteins . This interaction results in changes in the function of these proteins, affecting various cellular processes.

Biochemical Pathways

FPP is an intermediate in the HMG-CoA reductase pathway . It is used in the biosynthesis of terpenes, terpenoids, and sterols . It also serves as a donor in post-translational isoprenylation of proteins . The affected pathways and their downstream effects include cholesterol homeostasis, cell signaling, and protein prenylation .

Pharmacokinetics

It is known that fpp is an intracellular molecule that plays a role in various biochemical pathways . Its bioavailability is likely to be influenced by these pathways and the cellular environment.

Result of Action

The action of FPP results in several molecular and cellular effects. It attenuates platelet aggregation, which can influence blood clotting . It also regulates adipocyte function, potentially affecting fat storage and metabolism . Additionally, FPP is a promiscuous ligand for a subset of nuclear receptors due to its flexible hydrocarbon chain that enables different conformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Farnesyl Pyrophosphate Triammonium Salt involves the reaction of farnesyl pyrophosphate with ammonium salts under controlled conditions. The reaction typically requires a solvent such as water or an organic solvent, and the temperature is maintained at a specific range to ensure the proper formation of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated systems helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Farnesyl Pyrophosphate Triammonium Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidized derivatives.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and include factors like temperature, solvent, and pH .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .

Scientific Research Applications

Farnesyl Pyrophosphate Triammonium Salt has several scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its role in biological pathways and its interaction with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Geranylgeranyl pyrophosphate: Similar in structure but with different chain lengths and functional groups.

    Isopentenyl pyrophosphate: Another related compound with variations in the isoprene units.

Uniqueness

Farnesyl Pyrophosphate Triammonium Salt is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds. Its ability to participate in various chemical reactions and its applications in multiple scientific fields highlight its importance .

Properties

CAS No.

116057-57-9

Molecular Formula

C15H31NO7P2

Molecular Weight

399.36 g/mol

IUPAC Name

azane;phosphono [(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl] hydrogen phosphate

InChI

InChI=1S/C15H28O7P2.H3N/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-21-24(19,20)22-23(16,17)18;/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,19,20)(H2,16,17,18);1H3/b14-9+,15-11+;

InChI Key

CPYJTMLHKIWGDF-NDHHSALASA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)/C)C.N

SMILES

CC(=CCCC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C)C)C.[NH4+].[NH4+].[NH4+]

Canonical SMILES

CC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C.N

Appearance

Assay:≥95%A solution in methanol:ammonium hydroxide (70:30)

Synonyms

Diphosphoric Acid P-[(2E,6E)-3,7,11-Trimethyl-2,6,10-dodecatrien-1-yl] Ester Ammonium Salt;  (E,E)-Diphosphoric Acid Mono(3,7,11-trimethyl-2,6,10-dodecatrienyl) Ester Triammonium Salt; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Farnesyl Pyrophosphate Triammonium Salt
Reactant of Route 2
Farnesyl Pyrophosphate Triammonium Salt
Reactant of Route 3
Farnesyl Pyrophosphate Triammonium Salt
Reactant of Route 4
Reactant of Route 4
Farnesyl Pyrophosphate Triammonium Salt
Reactant of Route 5
Reactant of Route 5
Farnesyl Pyrophosphate Triammonium Salt
Reactant of Route 6
Reactant of Route 6
Farnesyl Pyrophosphate Triammonium Salt
Customer
Q & A

Q1: Why was Farnesyl Pyrophosphate Triammonium Salt used in this study on potential antimalarial drugs?

A1: this compound ([3H]FPP) served as a radiolabeled precursor to track the biosynthesis of isoprenoids in the Plasmodium falciparum parasite. The researchers aimed to determine if certain terpenes, proposed as potential antimalarial drugs, could inhibit this biosynthetic pathway. By using [3H]FPP, they could measure the incorporation of the radiolabel into downstream isoprenoid products and assess the impact of the terpenes on this process []. This approach helped to identify specific points of inhibition within the isoprenoid pathway, providing insights into the mechanism of action of these potential antimalarial compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.